molecular formula C48H96O4S2Sn B12669125 Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate CAS No. 79330-84-0

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate

Cat. No.: B12669125
CAS No.: 79330-84-0
M. Wt: 920.1 g/mol
InChI Key: GFISNEOJVVUFMW-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate typically involves the reaction of dioctyltin oxide with thioglycolic acid esters. One common method includes suspending dioctyltin oxide in water and heating it to 60°C. Thioglycolic acid esters are then added over a period of 30 minutes, and the mixture is stirred at 60°C for an additional 30 minutes. The water layer is separated, and the product is dried and filtered to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques is essential to obtain a product that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the oxidation state of the tin atom, resulting in various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction can produce various reduced tin species.

Scientific Research Applications

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate exerts its effects involves its interaction with PVC molecules. The compound stabilizes PVC by preventing the degradation of the polymer chains at high temperatures. This is achieved through the formation of stable complexes with the PVC molecules, which inhibit the breakdown of the polymer . The molecular targets and pathways involved in this stabilization process are still under investigation, but it is believed that the tin atom plays a crucial role in forming these stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate stands out due to its specific combination of functional groups, which provide unique thermal stability and compatibility with PVC. Its ability to form stable complexes with PVC molecules makes it particularly effective as a stabilizer, distinguishing it from other similar compounds .

Properties

CAS No.

79330-84-0

Molecular Formula

C48H96O4S2Sn

Molecular Weight

920.1 g/mol

IUPAC Name

tetradecyl 2-[dioctyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C16H32O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-5-7-8-6-4-2;/h2*19H,2-15H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

GFISNEOJVVUFMW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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